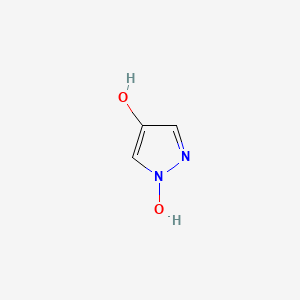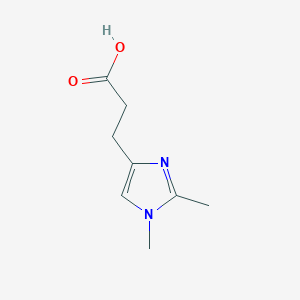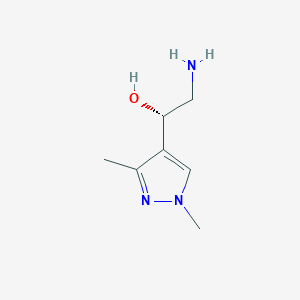![molecular formula C15H12ClN3O3 B13078049 2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid CAS No. 902836-44-6](/img/structure/B13078049.png)
2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl)acetic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidinesAutotaxin is an enzyme involved in the production of lysophosphatidic acid, a lipid mediator implicated in various physiological and pathological processes .
Preparation Methods
The synthesis of 2-(2-(4-Chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-amino-4-methylpyrimidine to form an intermediate, which then undergoes cyclization and subsequent functional group modifications to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the ketone group to an alcohol.
Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-(2-(4-Chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly autotaxin inhibition.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme autotaxin, which is responsible for the production of lysophosphatidic acid. By inhibiting autotaxin, the compound reduces the levels of lysophosphatidic acid, thereby attenuating inflammatory responses and fibrosis. This mechanism is particularly beneficial in treating conditions like chronic liver diseases and hepatic encephalopathy .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines, which also exhibit biological activities such as enzyme inhibition and anti-inflammatory effects. 2-(2-(4-Chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl)acetic acid is unique due to its specific inhibition of autotaxin and its potential therapeutic applications in liver diseases . Other similar compounds include:
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines .
Properties
CAS No. |
902836-44-6 |
|---|---|
Molecular Formula |
C15H12ClN3O3 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidin-8-yl]acetic acid |
InChI |
InChI=1S/C15H12ClN3O3/c1-9-6-13(20)19-7-12(10-2-4-11(16)5-3-10)17-15(19)18(9)8-14(21)22/h2-7H,8H2,1H3,(H,21,22) |
InChI Key |
DYGHLYBPUYTONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=C(N=C2N1CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)

![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)




![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)





![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
